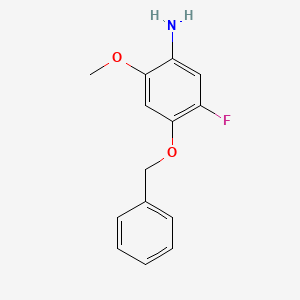

4-(Benzyloxy)-5-fluoro-2-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C14H14FNO2 |

|---|---|

Molecular Weight |

247.26 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-4-phenylmethoxyaniline |

InChI |

InChI=1S/C14H14FNO2/c1-17-14-8-13(11(15)7-12(14)16)18-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3 |

InChI Key |

MQGAPIUNUSQEOU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1N)F)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Reactions of the Diazonium Salt:the Resulting Aryldiazonium Salt is a Valuable Synthetic Intermediate That Can Undergo Several Key Transformations:

Influence of Fluorine and Methoxy (B1213986) Substituents on Aromatic Reactivity

The fluorine and methoxy substituents, along with the inherent amino and benzyloxy groups, create a complex electronic environment on the aromatic ring. The methoxy group is a classic activating group, while the fluorine atom, a halogen, exhibits dual electronic effects.

Substituents govern the reactivity of an aromatic ring towards electrophilic attack by either donating or withdrawing electron density, effects categorized as resonance and induction. wikipedia.org Activating groups donate electrons, stabilizing the carbocation intermediate (the sigma complex) and increasing the reaction rate compared to benzene (B151609). wikipedia.org Conversely, deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction rate. wikipedia.org

The electronic contributions of the substituents in this compound are as follows:

Amino Group (-NH₂): As the parent functionality, the amino group is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the π-system of the ring. wikipedia.org This is coupled with a moderate electron-withdrawing inductive effect (-I) due to nitrogen's electronegativity. The resonance effect overwhelmingly dominates, making the ring significantly more nucleophilic and highly activated towards electrophiles.

Methoxy Group (-OCH₃): The methoxy group is also a strong activating group. organicchemistrytutor.com Similar to the amino group, it possesses lone pairs of electrons on the oxygen atom that can be delocalized into the ring, resulting in a potent electron-donating resonance effect (+R). organicchemistrytutor.comyoutube.com This effect greatly outweighs its electron-withdrawing inductive effect (-I), leading to a net activation of the ring. tiwariacademy.com

Benzyloxy Group (-OCH₂Ph): The benzyloxy group is electronically similar to the methoxy group, functioning as an ether attached to the aromatic ring. It is also an activating group due to the electron-donating resonance effect (+R) from the oxygen atom, which increases the electron density of the aniline (B41778) ring.

Fluorine Atom (-F): Halogens exhibit a dual nature. Fluorine is the most electronegative element, and therefore exerts a very strong electron-withdrawing inductive effect (-I), which tends to deactivate the ring by pulling electron density away. organicchemistrytutor.com However, it also has lone pairs of electrons that can be donated to the ring via a resonance effect (+R). organicchemistrytutor.comyoutube.com For fluorine and other halogens, the strong -I effect dominates the weaker +R effect, resulting in net deactivation of the ring. organicchemistrytutor.com Thus, halogens are generally classified as deactivating groups. youtube.com

| Substituent (at position) | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| Amino (-NH₂) (C1) | -I (Withdrawing) | +R (Donating) | Strongly Activating |

| Methoxy (-OCH₃) (C2) | -I (Withdrawing) | +R (Donating) | Activating |

| Benzyloxy (-OCH₂Ph) (C4) | -I (Withdrawing) | +R (Donating) | Activating |

| Fluorine (-F) (C5) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating |

In addition to affecting reactivity, substituents determine the regioselectivity of electrophilic substitution by directing incoming groups to specific positions on the ring. libretexts.orgucalgary.ca Groups that activate the ring by resonance donation are typically ortho, para-directors, as they create centers of high electron density at these positions. wikipedia.org

In this compound, the substituents are located at positions 1 (implied amino), 2 (methoxy), 4 (benzyloxy), and 5 (fluoro). This leaves positions C3 and C6 available for substitution. The directing influence of each group is as follows:

Amino Group (at C1): A powerful ortho, para-director. It directs incoming electrophiles to positions C2 and C6 (ortho) and C4 (para). Since C2 and C4 are occupied, it strongly directs towards the open C6 position.

Methoxy Group (at C2): An ortho, para-director. organicchemistrytutor.com It directs towards C1 and C3 (ortho) and C5 (para). With C1 and C5 occupied, its primary directing influence is towards the open C3 position.

Benzyloxy Group (at C4): An ortho, para-director. It directs towards C3 and C5 (ortho) and C1 (para). With C1 and C5 occupied, it directs towards the open C3 position.

Fluorine Atom (at C5): Despite being deactivating, halogens are ortho, para-directors due to resonance stabilization of the intermediates for ortho and para attack. organicchemistrytutor.com It directs towards C4 and C6 (ortho) and C2 (para). With C2 and C4 occupied, it directs towards the open C6 position.

Predicted Regioselectivity: The outcome of an electrophilic aromatic substitution reaction on this molecule will be determined by the competition between the two available sites, C3 and C6.

Substitution at C3: This position is favored by the directing effects of the methoxy group (para-directing, though C5 is blocked, the ortho-directing influence remains) and the benzyloxy group (ortho-directing).

Substitution at C6: This position is favored by the directing effects of the powerful amino group (ortho-directing) and the fluorine atom (ortho-directing).

In polysubstituted benzenes, the directing effect of the most powerful activating group typically dominates. ucalgary.ca The hierarchy of activation for the groups on this molecule is: -NH₂ > -OR (-OCH₃, -OCH₂Ph) > -F. The amino group is the most potent activating and directing group present. Therefore, it is anticipated to exert the strongest influence, making the C6 position the most probable site for electrophilic attack. The methoxy and benzyloxy groups directing to C3 provide a competing influence, but one that is likely subordinate to the effect of the amino group.

| Substituent | Type of Director | Directs Towards Available Position(s) | Relative Directing Strength |

|---|---|---|---|

| Amino (-NH₂) | Ortho, Para | C6 | Very Strong |

| Methoxy (-OCH₃) | Ortho, Para | C3 | Strong |

| Benzyloxy (-OCH₂Ph) | Ortho, Para | C3 | Strong |

| Fluorine (-F) | Ortho, Para | C6 | Weak |

Following a comprehensive search of scientific literature, patent databases, and chemical repositories, it has been determined that detailed experimental data for the specific chemical compound This compound is not publicly available. As a result, it is not possible to generate a scientifically accurate article that adheres to the requested detailed outline on its advanced structural and spectroscopic characterization.

The search for this specific isomer did not yield the necessary research findings or data required to populate the outlined sections. Specifically, no published data could be located for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental data for ¹H NMR, ¹³C NMR, or ¹⁹F NMR, including chemical shifts and coupling constants, was found.

Infrared (IR) Spectroscopy: No information on characteristic absorption bands for the functional groups of this molecule is available.

Mass Spectrometry (MS): The molecular weight and characteristic fragmentation patterns for this compound have not been published.

X-ray Crystallography: There are no records of the solid-state structure of this compound being determined via X-ray diffraction.

While information is available for related compounds, such as precursors like 4-fluoro-2-methoxyaniline (B49241) and 4-fluoro-2-methoxy-5-nitroaniline (B580436), or for different isomers, this data is not applicable to the specific molecular structure of this compound. The strict requirement for scientifically accurate and detailed findings focused solely on the requested compound cannot be met without these primary data sources.

Therefore, the generation of the requested article with its specific subsections and data tables is not feasible at this time.

Chemical Reactivity and Transformational Chemistry of 4 Benzyloxy 5 Fluoro 2 Methoxyaniline

Reactivity of the Aniline (B41778) Moiety

The primary aromatic amine (aniline) function is a cornerstone of the molecule's reactivity, serving as a versatile handle for a wide array of synthetic modifications. Its nucleophilic character and the ability of the amino group to activate the aromatic ring are central to its chemical profile.

The benzene (B151609) ring of 4-(benzyloxy)-5-fluoro-2-methoxyaniline is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of three electron-donating groups: the amino (-NH2), methoxy (B1213986) (-OCH3), and benzyloxy (-OCH2Ph) groups. The amino group is the most potent activating group, strongly directing incoming electrophiles to the ortho and para positions. youtube.com The methoxy and benzyloxy groups are also strong activators and ortho, para-directors. Conversely, the fluorine atom is a deactivating group but also directs ortho and para. youtube.com

The directing effects of these substituents are additive. The positions on the ring are as follows:

Position 1: -NH2 (primary amine)

Position 2: -OCH3 (methoxy)

Position 3: Unsubstituted

Position 4: -OCH2Ph (benzyloxy)

Position 5: -F (fluoro)

Position 6: Unsubstituted

Considering the powerful directing effect of the amino group, the potential sites for electrophilic attack are position 6 (ortho) and position 4 (para). The para position is already substituted with the benzyloxy group. The position ortho to the amine (position 6) is also ortho to the benzyloxy group and meta to the methoxy and fluoro groups, making it a highly probable site for substitution.

For a related compound, 4-fluoro-2-methoxyaniline (B49241), nitration using concentrated nitric and sulfuric acids results in the introduction of a nitro group at the 5-position, yielding 4-fluoro-2-methoxy-5-nitroaniline (B580436). sfdchem.com This highlights that the positions on the aniline ring are susceptible to electrophilic attack, with the specific outcome depending on the precise reagent and reaction conditions. Common EAS reactions applicable to such activated systems include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. youtube.com

Primary aromatic amines, such as the aniline moiety in this compound, readily undergo condensation reactions with carbonyl compounds like aldehydes and ketones. This reaction typically involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form an imine, commonly known as a Schiff base. This reversible reaction is a fundamental transformation in organic synthesis, allowing for the introduction of diverse substituents onto the nitrogen atom.

The primary aromatic amine group is a precursor to the formation of highly versatile diazonium salts. This two-step process is a cornerstone of aromatic chemistry.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal Diffraction Analysis

A thorough review of available scientific literature and crystallographic databases indicates that a single-crystal X-ray diffraction analysis for 4-(benzyloxy)-5-fluoro-2-methoxyaniline has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific atomic coordinates, are not available at this time. The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state, which is achieved through single-crystal X-ray diffraction, remains an area for future investigation for this particular compound.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

| Density (calculated) (g/cm³) | Data Not Available |

| R-factor (%) | Data Not Available |

Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Interactive Data Table: Summary of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Contribution (%) |

| H···H | Data Not Available |

| C···H/H···C | Data Not Available |

| O···H/H···O | Data Not Available |

| F···H/H···F | Data Not Available |

| Other | Data Not Available |

Computational and Theoretical Studies of 4 Benzyloxy 5 Fluoro 2 Methoxyaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. These methods solve the Schrödinger equation (or an approximation of it) for a given molecule to determine its electronic structure and energy.

Density Functional Theory (DFT) has become a primary method for quantum chemical calculations due to its favorable balance of accuracy and computational cost. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a molecule based on its electron density. This approach is widely applied to predict the properties of organic molecules. For 4-(Benzyloxy)-5-fluoro-2-methoxyaniline, DFT calculations, commonly using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to model its molecular structure, vibrational frequencies, and electronic properties. researchgate.net These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various chemical behaviors.

A crucial first step in any computational study is geometry optimization. This process systematically alters the molecule's geometry to find the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. nih.gov For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles, defining its most stable three-dimensional conformation.

Following optimization, an electronic structure analysis reveals how electrons are distributed within the molecule. This includes identifying the energies and shapes of molecular orbitals, which is essential for understanding the molecule's stability and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Aniline (B41778) Derivative This table represents the type of data obtained from a DFT geometry optimization. The values are hypothetical for this compound.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Aniline) | 1.40 Å |

| C-F | 1.35 Å | |

| C-O (Methoxy) | 1.36 Å | |

| C-O (Benzyloxy) | 1.37 Å | |

| Bond Angle | C-C-N | 121.0° |

| C-C-F | 119.5° | |

| C-O-C (Ether) | 118.0° | |

| Dihedral Angle | C-C-O-C | 179.5° |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons. researchgate.netyoutube.com

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons. researchgate.netyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.orgthaiscience.info A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in electron donation and acceptance during chemical reactions.

Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data generated from an FMO analysis.

| Parameter | Energy (eV) | Description |

| E(HOMO) | -5.85 eV | Indicates the molecule's electron-donating capability. |

| E(LUMO) | -0.95 eV | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | 4.90 eV | A larger gap suggests higher molecular stability. thaiscience.info |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netnih.gov It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich or electron-poor. The MEP map uses a color scale to identify these areas:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack. nih.gov

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. nih.gov

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the electronegative oxygen atoms of the methoxy (B1213986) and benzyloxy groups, the nitrogen atom of the amine group, and the fluorine atom. Positive potential (blue) would be expected around the hydrogen atoms of the amine group. nih.gov This information helps in understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Prediction of Spectroscopic Properties (e.g., Calculated NMR, IR)

Computational methods, particularly DFT, can accurately predict spectroscopic properties, which serves as a powerful tool for structure verification. By calculating the vibrational frequencies, one can generate a theoretical Infrared (IR) spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds (e.g., N-H stretch, C=C aromatic stretch, C-F stretch).

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra can be calculated. By computing the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), chemical shifts can be predicted. Comparing these calculated spectra with experimental data helps confirm the molecular structure and assign experimental peaks with high confidence.

Table 3: Illustrative Predicted Vibrational Frequencies (IR) This table provides examples of vibrational modes and their typical calculated frequencies for a molecule containing similar functional groups.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| N-H Symmetric Stretch | -NH₂ | 3450 cm⁻¹ |

| N-H Asymmetric Stretch | -NH₂ | 3540 cm⁻¹ |

| C-H Aromatic Stretch | Ar-H | 3050-3100 cm⁻¹ |

| C-H Aliphatic Stretch | -CH₂-, -CH₃ | 2950-3000 cm⁻¹ |

| C=C Aromatic Stretch | Aromatic Ring | 1500-1600 cm⁻¹ |

| C-O Ether Stretch | Ar-O-C | 1250 cm⁻¹ |

| C-F Stretch | Ar-F | 1150 cm⁻¹ |

Theoretical Investigations of Reaction Mechanisms

DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states.

The calculation of the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates and the feasibility of a proposed mechanism. For this compound, theoretical studies could investigate various reactions, such as electrophilic aromatic substitution. By modeling the approach of an electrophile to different positions on the aromatic rings, researchers can predict the regioselectivity of the reaction, providing a theoretical rationale for the observed product distribution.

Conformational Analysis and Energetics

Currently, there are no published studies that have performed a conformational analysis of this compound. Such an analysis would typically involve computational methods like Density Functional Theory (DFT) to identify the molecule's stable conformers, which arise from the rotation around its flexible single bonds. Key areas of interest for this molecule would include the torsion angles associated with the methoxy group, the benzyloxy group, and the amine group relative to the phenyl ring.

A comprehensive conformational analysis would provide the relative energies of different spatial arrangements of the atoms, identifying the global minimum energy structure and the energy barriers for interconversion between different conformers. This energetic information is crucial for predicting the most likely shape of the molecule under various conditions.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

| Conformer | Dihedral Angle (C1-O-C7-C8) (°) | Dihedral Angle (C2-O-CH3) (°) | Relative Energy (kcal/mol) |

| A | Data Not Available | Data Not Available | Data Not Available |

| B | Data Not Available | Data Not Available | Data Not Available |

| C | Data Not Available | Data Not Available | Data Not Available |

| (This table is for illustrative purposes only and does not contain real data.) |

Molecular Dynamics Simulations

Similarly, no molecular dynamics (MD) simulation studies of this compound have been reported in the scientific literature. MD simulations would offer a dynamic perspective on the molecule's behavior over time, simulating the movements of its atoms and the flexibility of its structure in a given environment, such as in a solvent or interacting with a biological target.

These simulations could reveal important information about the molecule's structural fluctuations, the stability of its different conformations, and its interactions with surrounding molecules. The results of MD simulations are often used to understand the macroscopic properties of a substance based on the microscopic behavior of its constituent molecules.

Table 2: Hypothetical Data Table for Molecular Dynamics Simulation Parameters of this compound

| Simulation Parameter | Value |

| Force Field | Data Not Available |

| Solvent Model | Data Not Available |

| Temperature (K) | Data Not Available |

| Pressure (bar) | Data Not Available |

| Simulation Time (ns) | Data Not Available |

| Root Mean Square Deviation (RMSD) (Å) | Data Not Available |

| (This table is for illustrative purposes only and does not contain real data.) |

Research Applications in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate or Building Block

In the landscape of modern organic chemistry, particularly within medicinal chemistry and drug discovery, the demand for structurally diverse and functionally complex molecules is incessant. Fluorinated organic compounds, in particular, have garnered immense interest due to the unique physicochemical properties that fluorine atoms confer upon a molecule, such as enhanced metabolic stability, increased lipophilicity, and altered binding affinities. 4-(Benzyloxy)-5-fluoro-2-methoxyaniline emerges as a valuable synthetic intermediate precisely because it provides a scaffold already equipped with these desirable features.

The utility of polysubstituted anilines as key intermediates is well-documented. For instance, the closely related compound, 4-fluoro-2-methoxy-5-nitroaniline (B580436), is a crucial starting material in the synthesis of Mereletinib, a potent kinase inhibitor for cancer therapy. This highlights the role of the substituted aniline (B41778) core in providing a foundational structure for building highly functionalized pharmaceutical agents. Similarly, 5-(Ethylsulfonyl)-2-methoxyaniline (B1360015) is a precursor to numerous protein-kinase inhibitors and is a structural fragment in 131 compounds with diverse biological activities, predominantly as antitumor agents.

The structure of this compound makes it an attractive building block for several reasons:

The aniline moiety provides a nucleophilic nitrogen that can readily participate in a wide array of reactions, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions.

The fluorine substituent can act as a blocking group, direct metallation, and participate in nucleophilic aromatic substitution (SNAr) reactions, in addition to modulating the electronic properties of the aromatic ring.

The methoxy (B1213986) group is an electron-donating group that influences the regioselectivity of electrophilic aromatic substitution reactions.

The benzyloxy group serves as a stable protecting group for the phenol, which can be selectively removed under various conditions (e.g., hydrogenolysis) to reveal a reactive hydroxyl group for further functionalization.

This combination of functional groups allows for a stepwise and controlled elaboration of the molecular structure, making it a key component in multi-step syntheses of complex target molecules.

| Property | Value |

| Molecular Formula | C14H14FNO2 |

| Molecular Weight | 247.26 g/mol |

| Key Functional Groups | Aniline, Ether (Methoxy, Benzyloxy), Fluoro |

| Primary Role | Synthetic Intermediate, Building Block |

Precursor for Advanced Aromatic and Heterocyclic Systems

The synthesis of advanced aromatic and heterocyclic systems is fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials. The structure of this compound is ideally suited for the construction of such systems. The aniline functional group is a classical precursor for a vast number of heterocyclic rings.

For example, anilines are common starting materials for the synthesis of quinolines, a privileged scaffold in medicinal chemistry, through reactions such as the Skraup, Doebner-von Miller, or Combes syntheses. The amine group can also be diazotized and subsequently converted into a variety of other functional groups or used in cyclization reactions to form nitrogen-containing heterocycles.

Furthermore, the substituted benzene (B151609) ring can undergo various transformations to build more complex aromatic architectures. The fluorine and methoxy groups influence the electron density of the ring, directing the position of subsequent electrophilic aromatic substitution reactions. This predictable reactivity is crucial for the regioselective synthesis of polysubstituted aromatic compounds. The potential for late-stage debenzylation to unmask the phenol provides another handle for building complex systems, such as those involving biaryl ether linkages. The synthesis of fluorinated aromatic amino acids, for instance, demonstrates the importance of fluorinated building blocks in creating novel peptide structures.

Examples of heterocyclic systems potentially accessible from this precursor include:

Indoles: Through Fischer indole synthesis or related methods.

Quinolines and Quinolones: Via cyclization reactions with dicarbonyl compounds.

Benzimidazoles: By condensation with carboxylic acids or their derivatives.

Benzoxazoles/Benzothiazoles: Following debenzylation to reveal the phenol and subsequent cyclization.

The strategic placement of the substituents on the aniline ring allows for the synthesis of heterocycles with specific substitution patterns that might be difficult to achieve through other synthetic routes.

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate a large number of diverse compounds (a library) for high-throughput screening. The success of this approach relies on the availability of versatile building blocks that can be easily and systematically modified. This compound is an excellent candidate for such applications.

The primary reactive site for library synthesis on this molecule is the aniline nitrogen. This amine can be acylated with a diverse set of carboxylic acids, sulfonylated with various sulfonyl chlorides, or reductively aminated with a range of aldehydes and ketones. Each of these reactions introduces a point of diversity into the final molecule.

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Carboxylic Acids / Acyl Chlorides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes / Ketones | Secondary/Tertiary Amine |

| N-Arylation | Aryl Halides / Boronic Acids | Diaryl Amine |

By employing a split-and-pool strategy or parallel synthesis techniques, a small number of starting reagents can be combined to create a vast library of related compounds based on the 4-(benzyloxy)-5-fluoro-2-methoxyphenyl scaffold. The fluorine and methoxy substituents provide a constant core that modulates the properties of the library members, while the benzyloxy group can be retained or removed in a final step to generate further diversity. This approach allows for the systematic exploration of the structure-activity relationship (SAR) around this privileged core.

Synthesis of Polymer Precursors or Functional Materials (e.g., Azo Dyes)

The reactivity of the aniline group also extends to the synthesis of functional materials, including polymers and dyes.

Azo Dyes: Aromatic amines are the quintessential precursors for azo dyes. The synthesis involves a two-step process:

Diazotization: The primary aromatic amine is treated with nitrous acid (usually generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling partner, such as a phenol or another aniline, to form the characteristic azo (-N=N-) linkage.

The extended conjugation provided by the azo bond and the two aromatic rings is responsible for the color of these compounds. The specific color of the dye derived from this compound would be influenced by the substituents on both the diazonium component and the coupling partner. The fluorine, methoxy, and benzyloxy groups would modulate the electronic structure of the chromophore, allowing for the fine-tuning of its absorption spectrum.

Polymer Precursors: Anilines are important monomers in the synthesis of high-performance polymers. For example, they can be used to synthesize polyanilines, which are conducting polymers with applications in electronics, or they can be incorporated into polyamides and polyimides. These polymers are known for their excellent thermal stability and mechanical strength. This compound could serve as a functional monomer to introduce specific properties into a polymer chain. The fluorine atom could enhance thermal stability and chemical resistance, while the benzyloxy group could be used for post-polymerization modification after its removal.

Design and Synthesis of Derivatives and Analogues of 4 Benzyloxy 5 Fluoro 2 Methoxyaniline

Structural Modification Strategies at the Aniline (B41778) Nitrogen

The primary amino group of 4-(benzyloxy)-5-fluoro-2-methoxyaniline is a key site for structural modification, enabling the introduction of a wide range of functional groups that can significantly alter the physicochemical and biological properties of the parent molecule. Common strategies for modifying the aniline nitrogen include N-acylation, N-alkylation, and the formation of ureas and sulfonamides.

N-Acylation: The reaction of the aniline with acylating agents such as acid chlorides or anhydrides yields the corresponding amides. For instance, N-acetylation, the introduction of an acetyl group, is a common transformation. This can be achieved by treating the aniline with acetic anhydride. google.com This modification is often employed as a protective strategy in multi-step syntheses to temporarily deactivate the nucleophilicity of the amino group and direct subsequent reactions to other parts of the molecule. google.com

N-Alkylation: The introduction of alkyl or arylalkyl groups at the aniline nitrogen can be accomplished through various alkylation methods. For example, the synthesis of N-benzyl-4-fluoro-2-methoxyaniline has been reported, demonstrating the feasibility of introducing a benzyl (B1604629) group onto the nitrogen atom.

Urea (B33335) and Sulfonamide Formation: The synthesis of urea derivatives from anilines is a well-established process that can be achieved through several routes, including reaction with isocyanates or by using carbonylating agents like triphosgene. Similarly, sulfonamides can be readily prepared by reacting the aniline with sulfonyl chlorides in the presence of a base. These functional groups are prevalent in many biologically active compounds and can introduce hydrogen bonding capabilities and modulate the electronic properties of the molecule.

Table 1: Examples of Structural Modifications at the Aniline Nitrogen

| Modification Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Acetylation | Acetic anhydride, Acetic acid, 90°C | N-acetylated aniline |

| N-Alkylation | Benzyl bromide, Base | N-benzylated aniline |

| Urea Formation | Isocyanate or Triphosgene | N,N'-disubstituted urea |

| Sulfonamide Formation | Sulfonyl chloride, Base | N-sulfonated aniline |

Aromatic Ring Substituent Variations (Fluoro, Methoxy (B1213986), Benzyloxy)

Modification of the substituents on the aromatic ring of this compound offers another avenue for creating a diverse library of analogues. The electronic and steric properties of the fluoro, methoxy, and benzyloxy groups can be systematically varied to fine-tune the characteristics of the resulting compounds.

Fluoro Group Modification: The fluorine atom at the 5-position is a strong electron-withdrawing group and can participate in nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by other electron-withdrawing groups. While direct displacement of the fluorine on the aniline itself can be challenging, conversion of the aniline to a more electron-deficient derivative can facilitate this transformation.

Methoxy and Benzyloxy Group Variations: The methoxy and benzyloxy groups can be modified to explore the impact of different alkoxy substituents on the molecule's properties. O-demethylation of the methoxy group would yield a phenol, which can then be re-alkylated with a variety of alkyl or arylalkyl halides to introduce new ether linkages. rsc.orgresearchgate.netfrontiersin.orgrsc.org Similarly, the benzyloxy group can be cleaved through hydrogenolysis and replaced with other substituted benzyl groups or different alkyl chains. The regioselective synthesis of 4,5-dialkoxy-2-nitroanilines with two different alkoxy groups has been demonstrated, providing a strategy for creating analogues with varied ether functionalities. uj.edu.pl

Synthesis of Polyfunctionalized Analogues

The introduction of additional functional groups onto the aromatic ring of this compound leads to the creation of polyfunctionalized analogues with potentially enhanced or novel properties.

Nitration: The aromatic ring can be further functionalized through electrophilic aromatic substitution reactions such as nitration. The synthesis of 4-fluoro-2-methoxy-5-nitroaniline (B580436) from 4-fluoro-2-methoxyaniline (B49241) demonstrates that a nitro group can be introduced onto the ring. google.comchemicalbook.comsfdchem.com This highly electron-withdrawing group can serve as a handle for further transformations, such as reduction to an amino group or displacement in nucleophilic aromatic substitution reactions.

Introduction of Other Functional Groups: The synthesis of 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) highlights the possibility of introducing other functional groups at the 5-position of the aniline ring. nih.gov This suggests that analogues of this compound could be prepared with substituents other than fluorine at this position, such as sulfonyl groups, which are known to be important pharmacophores.

Annulation Reactions: The aniline functionality can be utilized in condensation reactions to build fused heterocyclic rings. For instance, substituted anilines are key precursors in the synthesis of polycyclic structures like pyrimido[4,5-b]quinolines and thiazolo[5,4-f]quinazolines. nih.govsemanticscholar.org These reactions typically involve condensation with other bifunctional molecules to construct new ring systems, leading to complex, polyfunctionalized analogues.

Table 2: Strategies for the Synthesis of Polyfunctionalized Analogues

| Strategy | Key Reaction | Introduced Functional Group/Scaffold |

|---|---|---|

| Nitration | Electrophilic Aromatic Substitution | Nitro group |

| Sulfonylation | (Multi-step synthesis) | Ethylsulfonyl group |

| Annulation | Condensation Reactions | Fused heterocyclic rings (e.g., quinoline, thiazole) |

Stereochemical Considerations in Derivative Synthesis

When designing and synthesizing derivatives of this compound, the potential for introducing stereocenters and the resulting stereoisomers must be considered. While the parent molecule is achiral, many of the synthetic transformations can create chiral centers, leading to enantiomers or diastereomers.

The synthesis of derivatives with predefined stereochemistry often requires the use of stereoselective synthetic methods. Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. An example of this is the diastereoselective synthesis of highly functionalized proline derivatives, which, although not directly involving the target aniline, illustrates the principles of controlling stereochemistry in complex molecule synthesis. nih.gov Such control is crucial as different stereoisomers of a molecule can exhibit vastly different biological activities.

In cases where a racemic mixture is produced, chiral resolution techniques may be necessary to separate the individual enantiomers. This can be achieved through various methods, including the use of chiral chromatography or by forming diastereomeric salts with a chiral resolving agent. The absolute configuration of the separated stereoisomers is then typically determined using techniques such as X-ray crystallography or by comparison with known standards. While specific examples of stereoselective synthesis or resolution for derivatives of this compound are not extensively detailed in the provided context, these are fundamental considerations in the development of chiral molecules derived from this scaffold.

Implications in Medicinal Chemistry Research Focused on Synthesis and Design

Significance as a Pharmacophoric Scaffold or Fragment

A pharmacophore is an abstract concept representing the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. patsnap.comresearchgate.net The 4-(Benzyloxy)-5-fluoro-2-methoxyaniline molecule can be considered a privileged pharmacophoric scaffold or a valuable fragment in drug discovery, particularly in fragment-based drug design (FBDD).

The significance of this scaffold is derived from the distinct properties of its constituent parts:

Aniline (B41778) Moiety : The primary amine group serves as a crucial synthetic handle and a potential hydrogen bond donor, allowing it to interact with key residues in a target protein's active site, such as the hinge region of protein kinases.

Benzyloxy Group : This group confers several important characteristics. It is a bulky, lipophilic moiety that can engage in hydrophobic and van der Waals interactions within a binding pocket. The "benzyloxy" motif is a recognized pharmacophore in several approved drugs, such as the monoamine oxidase B inhibitor, safinamide, where it contributes to the molecule's unique architecture. nih.gov

Fluorine Atom : The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. ethernet.edu.et A fluorine atom at the 5-position, adjacent to the benzyloxy group, can modulate the electronic properties (pKa) of the aniline nitrogen, alter metabolic stability by blocking potential sites of oxidation, and form specific non-covalent interactions (e.g., hydrogen bonds, halogen bonds) with the target protein, thereby enhancing binding affinity and selectivity. researchgate.net The 4-fluorophenyl moiety, for instance, is a key component of several potent Epidermal Growth Factor Receptor (EGFR) inhibitors. dovepress.com

Methoxy (B1213986) Group : Positioned ortho to the aniline amine, the methoxy group can influence the conformation of the molecule and its hydrogen-bonding capabilities. It can also serve as a hydrogen bond acceptor.

Together, these features create a scaffold that presents a specific spatial and electronic profile, making it an attractive starting point for designing inhibitors for various targets, particularly protein kinases like EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), where substituted anilines are known to be effective binding elements. nih.govnih.gov

Strategies for Incorporating the Compound into Candidate Molecules

The aniline functional group of this compound is the primary reactive site for its incorporation into more complex drug-like molecules. Medicinal chemists employ several robust synthetic strategies to build upon this core structure. A predominant application is in the synthesis of heterocyclic cores that are prevalent in many classes of therapeutic agents, especially kinase inhibitors.

Common synthetic strategies include:

Nucleophilic Aromatic Substitution (SNAr) : The aniline can act as a nucleophile to displace a leaving group (e.g., a halogen) on an electron-deficient aromatic or heteroaromatic ring. This is a cornerstone reaction for synthesizing many kinase inhibitors. For example, it can be reacted with a substituted chloropyrimidine or chloroquinazoline to form the critical 4-anilino-pyrimidine or 4-anilino-quinazoline scaffold, which is central to the mechanism of action for numerous EGFR and other tyrosine kinase inhibitors. nih.gov

Amide Bond Formation : The aniline can be acylated using activated carboxylic acids (e.g., acid chlorides, or via coupling reagents like HATU) to form amide bonds. This strategy is used to connect the aniline scaffold to other fragments or to introduce specific side chains designed to interact with the target protein. nih.gov

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction allows for the formation of a carbon-nitrogen bond between the aniline and an aryl or heteroaryl halide. It is a versatile method for creating complex diarylamine structures.

Condensation Reactions : The aniline can participate in condensation reactions with carbonyl compounds to form imines, which can be further modified or can be part of a larger heterocyclic ring-forming cascade, such as in the synthesis of quinolines. semanticscholar.org

A representative synthetic scheme for incorporating the aniline into a quinazoline (B50416) core, a common scaffold for kinase inhibitors, is outlined below.

Interactive Data Table: Representative Synthetic Scheme

| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Purpose |

| 1 | This compound | 4-Chloro-7-methoxyquinazoline | Isopropanol, reflux | 4-(4-(Benzyloxy)-5-fluoro-2-methoxyanilino)-7-methoxyquinazoline | Forms the core kinase inhibitor scaffold via SNAr reaction. |

| 2 | Product from Step 1 | N/A | Further functionalization at other positions | Final Drug Candidate | Introduction of additional pharmacophoric features to optimize potency and properties. |

This modular approach allows chemists to systematically build complexity and explore the chemical space around the core this compound scaffold.

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound into a drug candidate. nih.govresearchgate.net For molecules derived from this compound, SAR exploration would focus on systematically modifying each substituent to understand its contribution to target binding affinity, selectivity, and pharmacokinetic properties.

A conceptual SAR analysis for a hypothetical series of kinase inhibitors built from this scaffold might explore the following:

The Benzyloxy Group : Modifications would probe the importance of its size, lipophilicity, and conformation.

Aryl Ring Substitution: Adding electron-donating or -withdrawing groups to the benzyl (B1604629) ring can fine-tune electronic properties and introduce new interaction points.

Replacement of Benzyl Group: Replacing the benzyl group with smaller alkyl ethers (e.g., isopropoxy) or larger, more rigid systems could determine the optimal size and shape for the hydrophobic pocket.

Linker Modification: Altering the ether linkage to a thioether or amine could probe the importance of the oxygen atom as a hydrogen bond acceptor.

The Fluorine Atom : SAR here would confirm the role of the halogen and its position.

Positional Isomers: Moving the fluorine to other positions on the aniline ring would assess the importance of its location relative to the other groups.

Halogen Substitution: Replacing fluorine with chlorine or bromine would evaluate the effect of halogen size and polarizability on binding. The high activity of many fluorine-containing anticancer drugs often makes this a favorable substitution. researchgate.net

The Methoxy Group : This group's role in conformation and hydrogen bonding would be investigated.

Alkoxy Chain Length: Replacing the methoxy with an ethoxy or isopropoxy group could probe for additional hydrophobic interactions.

Positional Isomers: Moving the methoxy group could alter the molecule's preferred conformation and its interaction with the protein hinge region.

The table below illustrates a conceptual SAR study for a hypothetical inhibitor series targeting a protein kinase.

Interactive Data Table: Conceptual Structure-Activity Relationship (SAR) Study

| Compound ID | R1 (at position 5) | R2 (at position 4) | R3 (at position 2) | Hypothetical IC50 (nM) | Rationale for Change |

| Parent | -F | -O-CH2-Ph | -OCH3 | 10 | Baseline compound |

| SAR-1 | -H | -O-CH2-Ph | -OCH3 | 150 | Removal of fluorine decreases potency, indicating a favorable interaction. |

| SAR-2 | -Cl | -O-CH2-Ph | -OCH3 | 15 | Chlorine is also potent, suggesting a general halogen effect is beneficial. |

| SAR-3 | -F | -O-CH2-(4-Cl-Ph) | -OCH3 | 5 | Substitution on the benzyl ring explores a deeper hydrophobic pocket. |

| SAR-4 | -F | -O-isopropyl | -OCH3 | 80 | Replacing the bulky benzyloxy group reduces potency, showing its importance. |

| SAR-5 | -F | -O-CH2-Ph | -H | 200 | Removal of the ortho-methoxy group reduces activity, suggesting a key conformational or H-bonding role. |

Note: The IC50 values are hypothetical and for illustrative purposes only.

Role in the Discovery of Lead Compounds for Biological Targets

A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The this compound scaffold serves as an excellent starting point for the discovery of new lead compounds, primarily by acting as a versatile chemical building block. pharmalego.com

Its role in lead discovery is manifested in several ways:

Library Synthesis : The compound can be used as a foundational reagent in the synthesis of focused compound libraries. By reacting it with a diverse set of other building blocks (e.g., various heterocyclic halides), chemists can rapidly generate a multitude of unique structures. These libraries can then be screened against a panel of biological targets, such as a kinase panel, to identify initial "hits."

Fragment-Based Lead Discovery (FBLD) : As a moderately complex fragment, it can be used in FBLD campaigns. If a smaller, related fragment (e.g., 2-methoxyaniline) shows weak binding to a target, this compound could be selected as a "fragment evolution" candidate to grow the initial hit into a more potent lead by occupying adjacent binding pockets with its benzyloxy and fluoro substituents.

Structure-Based Design : In cases where the three-dimensional structure of a target protein is known, this compound can be docked in silico into the active site. Computational modeling can predict favorable binding modes, guiding the design of new lead compounds that incorporate this scaffold. For instance, its aniline moiety could be positioned to interact with the hinge region of a kinase, while the substituted phenyl ring is designed to fit into the hydrophobic pocket typically occupied by the adenine (B156593) moiety of ATP.

The unique combination of hydrogen bonding capability, lipophilicity, and specific electronic modulation offered by this compound makes it a promising building block for discovering lead compounds against challenging targets, including various protein kinases implicated in cancer and inflammatory diseases. nih.govnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.